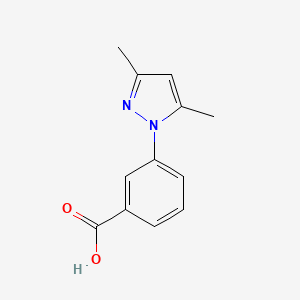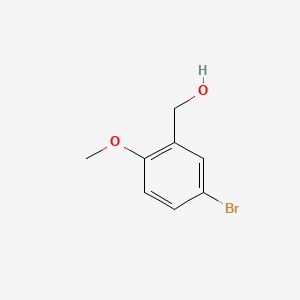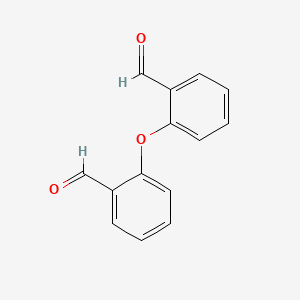![molecular formula C13H9BrN2 B1268541 6-Bromo-2-phenylimidazo[1,2-a]pyridine CAS No. 4044-98-8](/img/structure/B1268541.png)
6-Bromo-2-phenylimidazo[1,2-a]pyridine
Descripción general
Descripción
6-Bromo-2-phenylimidazo[1,2-a]pyridine is a halogenated heterocycle . It is used in organic syntheses and as pharmaceutical intermediates . The empirical formula is C13H9BrN2 and the molecular weight is 273.13 .
Synthesis Analysis
The synthesis of 6-Bromo-2-phenylimidazo[1,2-a]pyridine involves the condensation of 2-aminopyridines with α-bromoketones . This reaction can be facilitated by microwave irradiation, which offers advantages such as simplicity in operation, greater selectivity, and rapid synthesis .Molecular Structure Analysis
The molecular structure of 6-Bromo-2-phenylimidazo[1,2-a]pyridine is represented by the empirical formula C13H9BrN2 . More detailed structural information may be available in the referenced sources .Chemical Reactions Analysis
The chemical reactions involving 6-Bromo-2-phenylimidazo[1,2-a]pyridine are primarily its synthesis reactions. As mentioned earlier, it is synthesized through the condensation of 2-aminopyridines with α-bromoketones .Physical And Chemical Properties Analysis
6-Bromo-2-phenylimidazo[1,2-a]pyridine has a molecular weight of 273.13 . Additional physical and chemical properties were not explicitly mentioned in the retrieved sources .Aplicaciones Científicas De Investigación
Anticancer Agent
Imidazo[1,2-a]pyridine derivatives, including 6-Bromo-2-phenylimidazo[1,2-a]pyridine, have been studied for their potential as anticancer agents. In one study, derivatives of this compound showed significant results against breast cancer cells . Among the novel derivatives, one compound exhibited potent activity against the MCF7 and MDA-MB-231 cell lines .
Antiviral Activity
Imidazo[1,2-a]pyridine compounds have been reported to possess antiviral properties . This suggests that 6-Bromo-2-phenylimidazo[1,2-a]pyridine could potentially be used in the development of antiviral drugs.
Antibacterial Properties
These compounds have also been found to have antibacterial properties . This indicates that 6-Bromo-2-phenylimidazo[1,2-a]pyridine could be used in the development of new antibacterial agents.
Antiprotozoal Activity
Imidazo[1,2-a]pyridine compounds have demonstrated antiprotozoal activity . This suggests that 6-Bromo-2-phenylimidazo[1,2-a]pyridine could potentially be used in the treatment of diseases caused by protozoa.
Anti-Inflammatory Properties
These compounds have been shown to possess anti-inflammatory properties . This indicates that 6-Bromo-2-phenylimidazo[1,2-a]pyridine could potentially be used in the treatment of inflammatory conditions.
Antiulcer Activity
Imidazo[1,2-a]pyridine compounds have been reported to have antiulcer properties . This suggests that 6-Bromo-2-phenylimidazo[1,2-a]pyridine could potentially be used in the treatment of ulcers.
Propiedades
IUPAC Name |
6-bromo-2-phenylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECUQJPFGTUNCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347595 | |
| Record name | 6-Bromo-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-phenylimidazo[1,2-a]pyridine | |
CAS RN |
4044-98-8 | |
| Record name | 6-Bromo-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1268474.png)





